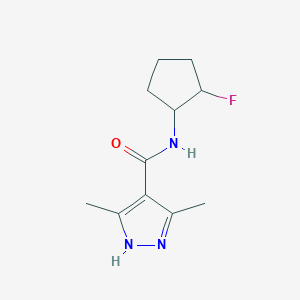
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (FCPC) is a small molecule that has been studied extensively for its potential applications in scientific research. FCPC has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
作用机制
The mechanism of action of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not yet fully understood. However, it is believed that N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide works by inhibiting the release of inflammatory mediators such as cytokines, chemokines, and prostaglandins. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to modulate the activity of several enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy. Furthermore, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide also has some limitations for lab experiments. It has a relatively short half-life, making it difficult to study long-term effects. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.
未来方向
The potential future directions for N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide are numerous. Further research is needed to better understand its mechanism of action and its long-term effects. Additionally, further research is needed to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, further research is needed to explore its potential use in cancer therapy and its potential as an anti-inflammatory and analgesic agent. Finally, further research is needed to explore its potential use in the treatment of neuropathic pain.
合成方法
The synthesis of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-fluorocyclopentanone with ethyl isocyanoacetate to form ethyl 2-fluorocyclopentylcarbamate. This reaction is then followed by the addition of methylmagnesium bromide to the carbamate, resulting in the formation of the desired product, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide.
科学研究应用
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments. N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy.
属性
IUPAC Name |
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c1-6-10(7(2)15-14-6)11(16)13-9-5-3-4-8(9)12/h8-9H,3-5H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUJHLBYUIHRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NC2CCCC2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B6430370.png)
![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)
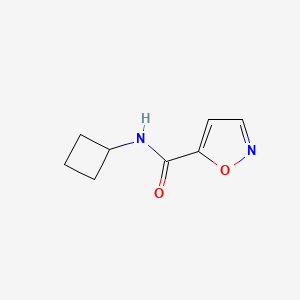

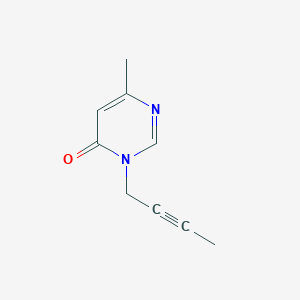
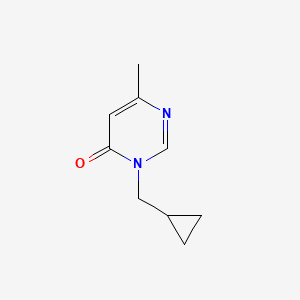
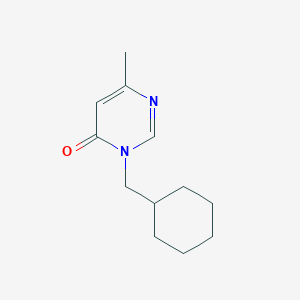
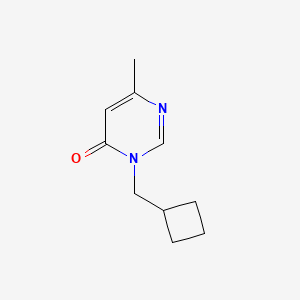
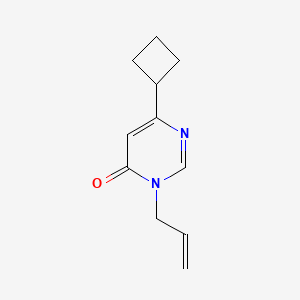
![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B6430464.png)
![6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6430465.png)
![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)